

# An In-depth Technical Guide to 2-Amino-6-fluorobenzaldehyde

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## Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952

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CAS Number: 151585-93-2

This technical guide provides a comprehensive overview of **2-Amino-6-fluorobenzaldehyde**, a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral data, and applications.

## Physicochemical Properties

**2-Amino-6-fluorobenzaldehyde** is a substituted aromatic aldehyde. The presence of an amino group and a fluorine atom on the benzene ring significantly influences its reactivity and physical properties. A summary of its key properties is presented in the table below.

| Property          | Value                             | Reference   |
|-------------------|-----------------------------------|---|
| CAS Number        | 151585-93-2                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> FNO | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Molecular Weight  | 139.13 g/mol                      | <a href="#">[2]</a>   |
| Appearance        | Not specified (typically a solid) |   |
| Boiling Point     | 259.5 ± 25.0 °C at 760 mmHg       | <a href="#">[2]</a>   |
| InChI Key         | DRYBIYUFOUZEOK-<br>UHFFFAOYSA-N   | <a href="#">[2]</a>   |
| SMILES            | NC1=C(C=O)C(F)=CC=C1              |   |

## Synthesis

A definitive, step-by-step experimental protocol for the synthesis of **2-Amino-6-fluorobenzaldehyde** is not readily available in the public domain. However, a plausible synthetic route can be adapted from general methods for the preparation of 2-amino-substituted benzaldehydes. One such approach involves the ortho-amination of a corresponding fluorobenzaldehyde derivative.

A general strategy described in patent literature involves the protection of the aldehyde group, followed by directed ortho-lithiation, azidation, and subsequent reduction of the azide to an amine. The final step is the deprotection of the aldehyde.

## Proposed Experimental Protocol for the Synthesis of 2-Amino-6-fluorobenzaldehyde

This proposed protocol is based on the general method for producing 2-amino-substituted benzaldehydes and should be optimized for this specific substrate.

### Step 1: Acetal Protection of 2-Fluorobenzaldehyde

- To a solution of 2-fluorobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

- Reflux the mixture with a Dean-Stark apparatus to remove water.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-fluorophenyl)-1,3-dioxolane.

#### Step 2: Directed Ortho-Lithiation and Azidation

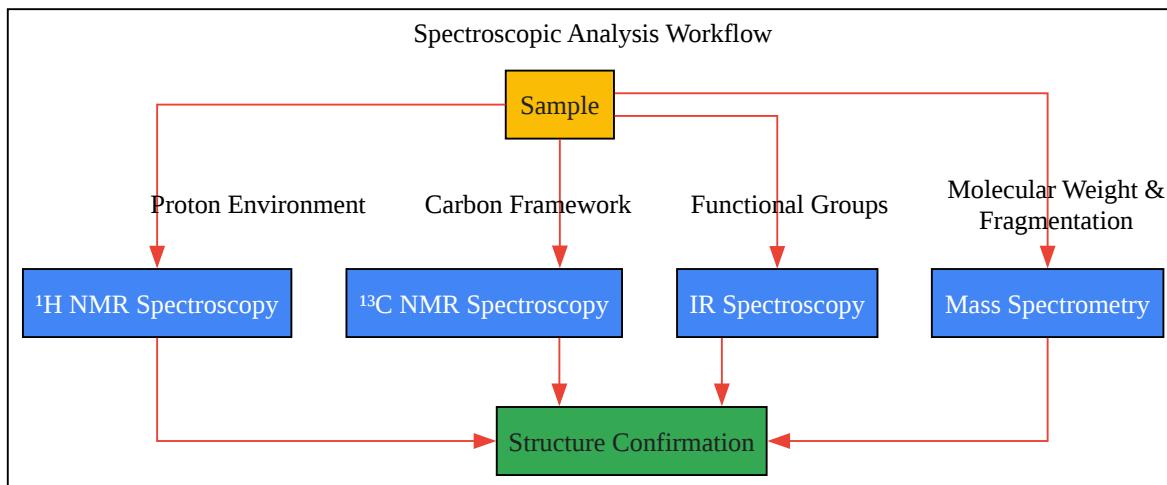
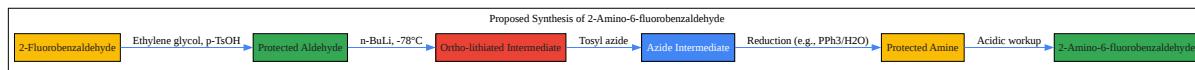
- Dissolve the protected 2-fluorobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C.
- Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C.
- Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
- To the resulting solution, add a solution of tosyl azide (1.2 equivalents) in anhydrous THF dropwise at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

#### Step 3: Reduction of the Azide to an Amine

- To the reaction mixture containing the 2-azido intermediate, add a reducing agent such as lithium aluminum hydride (LAH) or triphenylphosphine followed by water. Caution: LAH is highly reactive and should be handled with care.
- For reduction with triphenylphosphine, add the reagent (1.5 equivalents) to the reaction mixture and stir at room temperature for several hours. Then, add water and continue stirring until the azide is fully reduced to the amine, as monitored by TLC.

## Step 4: Deprotection of the Aldehyde

- To the solution containing the protected **2-amino-6-fluorobenzaldehyde**, add an aqueous solution of hydrochloric acid (e.g., 2 M).
- Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Amino-6-fluorobenzaldehyde**.



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